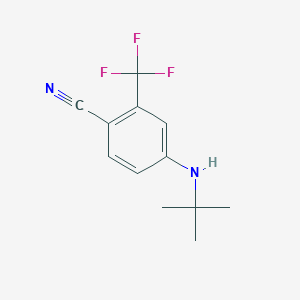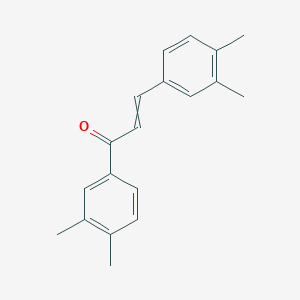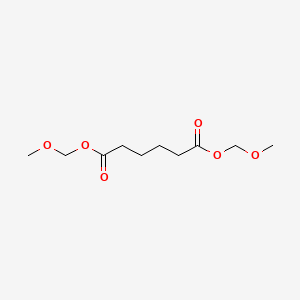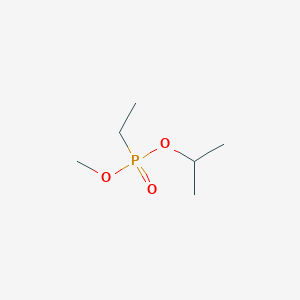![molecular formula C10H11Br2NO3 B12535073 2,6-Dibromo-4-[(dimethylamino)methyl]-3-hydroxybenzoic acid](/img/structure/B12535073.png)
2,6-Dibromo-4-[(dimethylamino)methyl]-3-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-4-[(dimethylamino)methyl]-3-hydroxybenzoic acid is an organic compound with a complex structure that includes bromine, dimethylamino, and hydroxybenzoic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-[(dimethylamino)methyl]-3-hydroxybenzoic acid typically involves multiple steps. One common method includes the bromination of 4-[(dimethylamino)methyl]-3-hydroxybenzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at a specific temperature to ensure selective bromination at the 2 and 6 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dibromo-4-[(dimethylamino)methyl]-3-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents such as zinc in acetic acid.
Substitution: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Zinc in acetic acid.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 2,6-dibromo-4-[(dimethylamino)methyl]-3-oxobenzoic acid.
Reduction: Formation of 4-[(dimethylamino)methyl]-3-hydroxybenzoic acid.
Substitution: Formation of 2,6-disubstituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6-Dibromo-4-[(dimethylamino)methyl]-3-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2,6-Dibromo-4-[(dimethylamino)methyl]-3-hydroxybenzoic acid exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and the dimethylamino group play crucial roles in its reactivity and binding affinity to molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dibromo-4-methylaniline: Similar in structure but lacks the hydroxy and dimethylamino groups.
4-Bromo-2,6-dimethylaniline: Contains a bromine atom and methyl groups but differs in the position and type of substituents.
Uniqueness
2,6-Dibromo-4-[(dimethylamino)methyl]-3-hydroxybenzoic acid is unique due to the presence of both bromine atoms and the dimethylamino group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H11Br2NO3 |
|---|---|
Peso molecular |
353.01 g/mol |
Nombre IUPAC |
2,6-dibromo-4-[(dimethylamino)methyl]-3-hydroxybenzoic acid |
InChI |
InChI=1S/C10H11Br2NO3/c1-13(2)4-5-3-6(11)7(10(15)16)8(12)9(5)14/h3,14H,4H2,1-2H3,(H,15,16) |
Clave InChI |
ABTKMLWIGBOAKK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CC(=C(C(=C1O)Br)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-](/img/structure/B12534997.png)
![3'-(Aminomethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B12535003.png)
![3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12535008.png)



![N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide](/img/structure/B12535034.png)

![carbamic acid, [(1R)-2-[[(3-bromo-4,5-dihydro-5-isoxazolyl)methyl]amino]-2-oxo-1-(phenylmethyl)ethyl]-, phenylmethyl ester](/img/structure/B12535041.png)


![1H-Tetrazole-1-acetic acid, 5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-](/img/structure/B12535056.png)
![1-Methoxy-4-[(2S)-1-nitropropan-2-YL]benzene](/img/structure/B12535061.png)
